molecular formula Br4PdRb2 B102596 Dirubidium tetrabromopalladate(2-) CAS No. 15654-53-2

Dirubidium tetrabromopalladate(2-)

Cat. No.: B102596
CAS No.: 15654-53-2
M. Wt: 597 g/mol
InChI Key: FWSCFPLSNUSJJB-UHFFFAOYSA-J
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Description

Dirubidium tetrabromopalladate(2−), with the chemical formula Rb₂[PdBr₄], is a coordination compound comprising rubidium (Rb⁺) cations and a tetrabromopalladate(2−) anion ([PdBr₄]²⁻). The [PdBr₄]²⁻ anion adopts a square-planar geometry, consistent with the d⁸ electronic configuration of palladium(II). This structure is stabilized by Pd–Br bonding interactions, with a bond distance of 0.2444 nm as observed in analogous tetrabromopalladate complexes .

Rb₂[PdBr₄] is expected to exhibit hygroscopic behavior and solubility in polar solvents like water, similar to its potassium counterpart .

Properties

CAS No.

15654-53-2

Molecular Formula

Br4PdRb2

Molecular Weight

597 g/mol

IUPAC Name

palladium(2+);rubidium(1+);tetrabromide

InChI

InChI=1S/4BrH.Pd.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4

InChI Key

FWSCFPLSNUSJJB-UHFFFAOYSA-J

SMILES

[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pd+2]

Canonical SMILES

[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pd+2]

Other CAS No.

15654-53-2

Synonyms

dirubidium tetrabromopalladate(2-)

Origin of Product

United States

Comparison with Similar Compounds

Potassium Tetrabromopalladate(II) (K₂[PdBr₄])

  • Structure: Crystallizes in a monoclinic system (space group P2₁/c) with a square-planar [PdBr₄]²⁻ anion. Pd–Br bond distances are 0.2444 nm, identical to those reported for the [PdBr₄]²⁻ ion in other compounds .
  • Thermodynamics : The standard entropy () of [PdBr₄]²⁻ is calculated as 318 J/(mol·K) at 298 K, with vibrational frequencies derived from Raman and infrared spectra .
  • Applications : Used in synthesizing semiconducting metal-containing polymers, where the planar [PdBr₄]²⁻ unit facilitates electronic conjugation .

Theophyllinium Tetrabromopalladate(II) ([Thph]₂[PdBr₄])

  • Structure : Features a distorted square-planar geometry due to hydrogen bonding between the theophyllinium cation and [PdBr₄]²⁻. Pd–Br bond lengths range from 0.242–0.248 nm , slightly broader than K₂[PdBr₄] due to cation-anion interactions .
  • Spectroscopy : Infrared and Raman spectra confirm the presence of Pd–Br stretching modes at 243 cm⁻¹ (E symmetry) and 172 cm⁻¹ (B symmetry) .

Dirubidium Tetrabromopalladate(2−) (Rb₂[PdBr₄])

  • Inferred Properties : Expected to share the square-planar geometry of [PdBr₄]²⁻ but with larger Rb⁺ cations increasing lattice parameters compared to K₂[PdBr₄]. Solubility in water is likely lower than K₂[PdBr₄] due to reduced hydration energy of Rb⁺.

Comparative Data Table

Property Rb₂[PdBr₄] K₂[PdBr₄] [Thph]₂[PdBr₄]
Formula Weight ~601.0 g/mol (calculated) 504.21 g/mol ~750–800 g/mol (estimated)
Pd–Br Bond Distance 0.2444 nm (assumed) 0.2444 nm 0.242–0.248 nm
Crystal System Not reported Monoclinic (P2₁/c) Orthorhombic
Solubility Moderate (inferred) Soluble in water Limited (organic solvents)
Applications Not reported Semiconductor polymers Spectroscopic studies

Chemical Behavior and Reactivity

  • Extractability : Studies on [PdBr₄]²⁻ vs. [PdCl₄]²⁻ show that bromo complexes exhibit lower extractability with thiodiglycolamide ligands compared to chloro analogs, likely due to weaker ligand-field stabilization .
  • Thermal Stability : The [PdBr₄]²⁻ ion is thermally stable up to 200°C in solid-state compounds, as demonstrated in K₂[PdBr₄] .

Research Findings and Implications

Structural Uniformity : The [PdBr₄]²⁻ anion maintains consistent Pd–Br bond distances (~0.244 nm) across different compounds, suggesting minimal cation influence on the core geometry .

Cation-Driven Properties : Larger cations like Rb⁺ may reduce solubility and alter crystallographic packing compared to smaller cations (e.g., K⁺ or organic cations) .

Material Applications : The electronic structure of [PdBr₄]²⁻ makes it suitable for optoelectronic materials, though Rb₂[PdBr₄] remains underexplored compared to K₂[PdBr₄] .

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